![molecular formula C12H16N2O2S B13949926 2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B13949926.png)
2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- is a specialized organic compound with the molecular formula C12H16N2O2S. This compound is characterized by its unique thiophene ring structure, which is substituted with a carboxamide group and a cyclobutylcarbonyl amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones, in the presence of sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine, such as ammonia or primary amines, under suitable conditions.
Substitution with Cyclobutylcarbonyl Amino Group: The final step involves the substitution of the carboxamide group with the cyclobutylcarbonyl amino group. This can be achieved through nucleophilic substitution reactions using cyclobutylcarbonyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its unique structure enables it to interact with cellular membranes, influencing cell signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenecarboxamide: A simpler analog with a similar thiophene ring but lacking the cyclobutylcarbonyl amino group.
2-Thiophenecarboxamide: Another analog with a different substitution pattern on the thiophene ring.
3-Thiophenecarboxaldehyde: A related compound with an aldehyde group instead of a carboxamide group.
Uniqueness
3-Thiophenecarboxamide, 2-[(cyclobutylcarbonyl)amino]-4,5-dimethyl- is unique due to the presence of the cyclobutylcarbonyl amino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique structure can be leveraged for targeted interactions and reactions.
Propriétés
Formule moléculaire |
C12H16N2O2S |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
2-(cyclobutanecarbonylamino)-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-6-7(2)17-12(9(6)10(13)15)14-11(16)8-4-3-5-8/h8H,3-5H2,1-2H3,(H2,13,15)(H,14,16) |
Clé InChI |
KFGIJPGRVOOYJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)NC(=O)C2CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


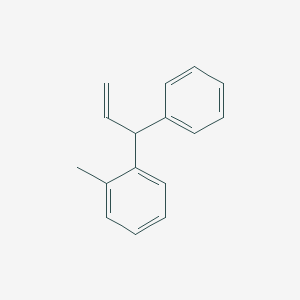
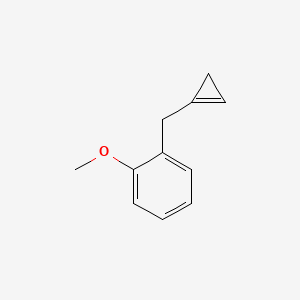
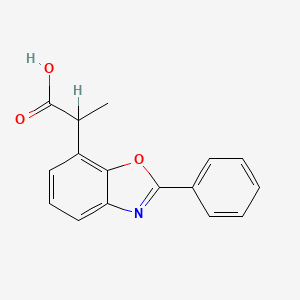
![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)

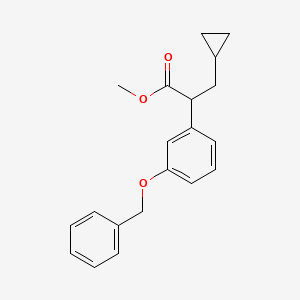
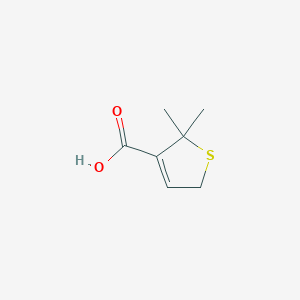
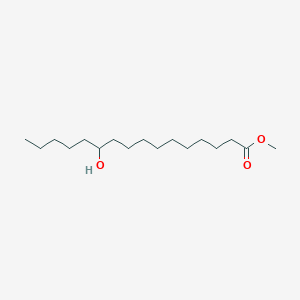
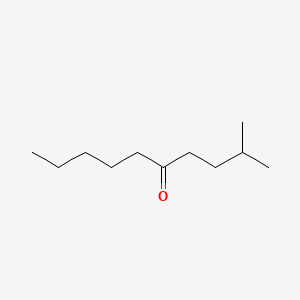
![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)
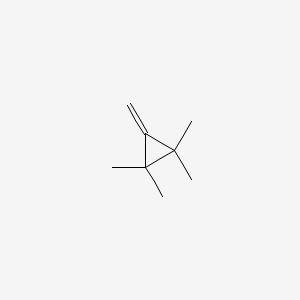
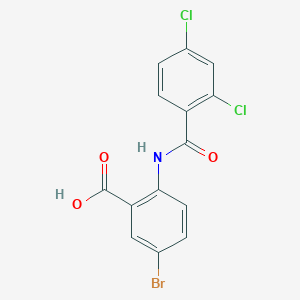
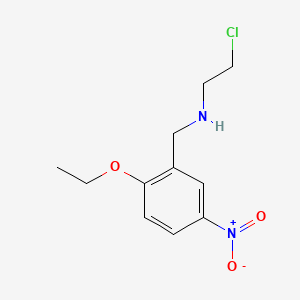
![2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B13949944.png)
